Sulfinpyrazone
Overview
Description
Sulfinpyrazone is a uricosuric medication primarily used to treat gout. It is also known for its ability to reduce platelet aggregation by inhibiting the degranulation of platelets, which reduces the release of adenosine diphosphate and thromboxane . This compound works by competitively inhibiting the reabsorption of uric acid in the proximal tubule of the kidney, thereby increasing the excretion of uric acid and lowering its concentration in the blood .
Mechanism of Action
Target of Action
Sulfinpyrazone’s primary target is the proximal convoluted tubule in the kidney . This part of the nephron is responsible for the reabsorption of various substances, including uric acid, from the filtrate back into the blood.
Mode of Action
This compound is an oral uricosuric agent . It works by competitively inhibiting the reabsorption of uric acid at the proximal convoluted tubule . This inhibition facilitates the urinary excretion of uric acid and decreases plasma urate concentrations .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the urate excretion pathway . By inhibiting the reabsorption of uric acid, this compound increases the amount of uric acid that is excreted in the urine, thereby reducing the concentration of uric acid in the blood .
Pharmacokinetics
This compound is almost completely absorbed after oral administration . The decay of the plasma concentration of this compound when administered intravenously is best described by an open 3-compartment model with half-lives of the α-, β- and γ-phases at about 0.3, 3 and 6 hours, respectively . The volume of distribution has been calculated to be 60ml/kg . This compound and its unconjugated metabolites are strongly (98 to 99%) bound to plasma proteins . The total clearance of this compound has been estimated at 20 to 25ml/min . 25 to 50% of a this compound dose is excreted in the urine in unchanged form .
Result of Action
The result of this compound’s action is a reduction in the blood urate levels in patients with chronic tophaceous gout and acute intermittent gout, and promotion of the resorption of tophi . Tophi are deposits of monosodium urate crystals in people with longstanding high levels of uric acid in the blood, a condition known as hyperuricemia.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, renal function can impact the efficacy of this compound, as the drug is primarily excreted through the kidneys . Additionally, the drug’s action can be affected by interactions with other drugs, such as oral anticoagulants, phenytoin, and tolbutamide .
Biochemical Analysis
Biochemical Properties
Sulfinpyrazone’s pharmacologic activity is the potentiation of the urinary excretion of uric acid . It interacts with uric acid in the proximal convoluted tubule of the kidney, where it competitively inhibits the reabsorption of uric acid . This interaction facilitates urinary excretion of uric acid and decreases plasma urate concentrations .
Cellular Effects
This compound influences cell function by reducing the blood urate levels in patients with chronic tophaceous gout and acute intermittent gout . It also promotes the resorption of tophi, which are deposits of monosodium urate crystals that occur in the chronic phase of gout .
Molecular Mechanism
This compound exerts its effects at the molecular level by competitively inhibiting the reabsorption of uric acid at the proximal convoluted tubule . This inhibition facilitates urinary excretion of uric acid and decreases plasma urate concentrations .
Temporal Effects in Laboratory Settings
It has been reported that this compound has a prolonged platelet inhibitory effect following a single oral dose in human volunteers (up to 72 hours depending on the method used) .
Metabolic Pathways
This compound is involved in the metabolic pathway of uric acid. It interacts with uric acid in the proximal convoluted tubule of the kidney, where it competitively inhibits the reabsorption of uric acid .
Preparation Methods
Sulfinpyrazone can be synthesized through a two-step process starting with thiophenol. The first step involves the electrocatalytic coupling of thiophenol with dichloroethane to produce 2-chloroethyl phenyl sulfoxide. In the second step, 2-chloroethyl phenyl sulfoxide undergoes a substitution reaction with 1,2-diphenyl-3,5-pyrazolidinedione to yield this compound . This method is characterized by high yield, short steps, and good chemical selectivity, making it suitable for industrial production .
Chemical Reactions Analysis
Sulfinpyrazone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert this compound back to its thioether form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfoxide group.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions are sulfone derivatives and thioether forms of this compound .
Scientific Research Applications
Sulfinpyrazone has a wide range of scientific research applications:
Comparison with Similar Compounds
Sulfinpyrazone is often compared with other uricosuric agents such as allopurinol and febuxostat. Unlike this compound, allopurinol works by inhibiting xanthine oxidase, an enzyme involved in the production of uric acid . Febuxostat, on the other hand, is a non-purine selective inhibitor of xanthine oxidase . This compound’s unique mechanism of action, which involves the inhibition of uric acid reabsorption, sets it apart from these other compounds.
Similar Compounds
- Allopurinol
- Febuxostat
- Probenecid
This compound’s ability to inhibit platelet aggregation in addition to its uricosuric effects makes it unique among these compounds .
Properties
IUPAC Name |
4-[2-(benzenesulfinyl)ethyl]-1,2-diphenylpyrazolidine-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c26-22-21(16-17-29(28)20-14-8-3-9-15-20)23(27)25(19-12-6-2-7-13-19)24(22)18-10-4-1-5-11-18/h1-15,21H,16-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGGBVCUIVRRBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)CCS(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023618 | |
Record name | Sulfinpyrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sulfinpyrazone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015269 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
>60.7 [ug/mL] (The mean of the results at pH 7.4), SOL IN ETHYL ACETATE, CHLOROFORM, SLIGHTLY SOL IN WATER, ALC, ETHER, MINERAL OILS, SLIGHTLY SOL IN FATS, 1 G SOL IN 10 ML ACETONE & 10 ML 0.5 N NAOH, For more Solubility (Complete) data for SULFINPYRAZONE (6 total), please visit the HSDB record page., 3.23e-01 g/L | |
Record name | SID46500625 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Sulfinpyrazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01138 | |
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Record name | SULFINPYRAZONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3396 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Sulfinpyrazone | |
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URL | http://www.hmdb.ca/metabolites/HMDB0015269 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
Sulfinpyrazone is an oral uricosuric agent (pyrazolone derivative) used to treat chronic or intermittent gouty arthritis. Sulfinpyrazone competitively inhibits the reabsorption of uric acid at the proximal convoluted tubule, thereby facilitating urinary excretion of uric acid and decreasing plasma urate concentrations. This is likely done through inhibition of the urate anion transporter (hURAT1) as well as the human organic anion transporter 4 (hOAT4). Sulfinpyrazone is not intended for the treatment of acute attacks because it lacks therapeutically useful analgesic and anti-inflammatory effects. Sulfinpyrazone and its sulfide metabolite possess COX inhibitory effects. Sulfinpyrazone has also been shown to be a UDP-glucuronsyltransferase inhibitor and a very potent CYP2C9 inhibitor. Sulfinpyrazone is also known to be a cystic fibrosis transmembrane conductance regulator (CFTR) inhibitor as well as an inhibitor of several multridrug resistance proteins (MRPs)., ...IN SUFFICIENT DOSAGE IS POTENT INHIBITOR OF RENAL TUBULAR REABSORPTION OF URIC ACID. ...SMALL DOSES MAY REDUCE EXCRETION...PRESUMABLY BY INHIBITING SECRETORY BUT NOT REABSORPTIVE TRANSPORT. BY COMPETITIVE INHIBITION...REDUCES RENAL TUBULAR SECRETION OF OTHER ORG ANIONS...AS PAH /PARA-AMINOHIPPURIC/ & SALICYLIC ACID. | |
Record name | Sulfinpyrazone | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE TO OFF-WHITE | |
CAS No. |
57-96-5 | |
Record name | Sulfinpyrazone | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=57-96-5 | |
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Record name | Sulfinpyrazone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015269 | |
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Melting Point |
136-137 °C, MELTING POINT: 130-133 °C /D-FORM, L-FORM/, 136 - 137 °C | |
Record name | Sulfinpyrazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01138 | |
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Record name | SULFINPYRAZONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3396 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Sulfinpyrazone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015269 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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